molecular formula C13H18N2O3 B3141818 Ethyl 5-amino-2-morpholin-4-ylbenzoate CAS No. 485388-02-1

Ethyl 5-amino-2-morpholin-4-ylbenzoate

Cat. No.: B3141818
CAS No.: 485388-02-1
M. Wt: 250.29 g/mol
InChI Key: SBUGHIJRDDBFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-2-morpholin-4-ylbenzoate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a morpholine ring attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-morpholin-4-ylbenzoate typically involves the reaction of 5-amino-2-chlorobenzoic acid with morpholine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-morpholin-4-ylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-morpholin-4-ylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-morpholin-4-ylbenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in anti-inflammatory and anti-cancer activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-amino-2-morpholin-4-ylbenzoate: Unique due to its specific combination of functional groups.

    Ethyl 5-amino-2-piperidin-4-ylbenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Ethyl 5-amino-2-pyrrolidin-4-ylbenzoate: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

This compound stands out due to its morpholine ring, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 5-amino-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-13(16)11-9-10(14)3-4-12(11)15-5-7-17-8-6-15/h3-4,9H,2,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUGHIJRDDBFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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